![molecular formula C28H26N2O4 B11630967 2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11630967.png)
2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate
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Overview
Description
2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, an ethylphenyl group, and a tryptophanate moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate typically involves multiple steps, starting with the preparation of the individual components. The phenylethyl group can be synthesized through the reaction of benzyl chloride with ethyl acetate in the presence of a base. The tryptophanate moiety is derived from tryptophan, an essential amino acid, through esterification and subsequent acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethylphenyl groups, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenyl or ethylphenyl derivatives
Scientific Research Applications
2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: An aliphatic α-ketoester used in the synthesis of chiral precursors for pharmaceuticals.
2-oxo-2-phenylethyl 2-(4-ethylphenyl)-4-quinolinecarboxylate: A compound with a similar phenylethyl group but different functional groups and applications.
Uniqueness
2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]tryptophanate is unique due to its combination of a phenylethyl group, an ethylphenyl group, and a tryptophanate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H26N2O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
phenacyl 2-[(4-ethylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C28H26N2O4/c1-2-19-12-14-21(15-13-19)27(32)30-25(16-22-17-29-24-11-7-6-10-23(22)24)28(33)34-18-26(31)20-8-4-3-5-9-20/h3-15,17,25,29H,2,16,18H2,1H3,(H,30,32) |
InChI Key |
LXZYICYECGVWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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